Sodium cobaltinitrite

Analytical Chemistry Soil Science Trace Metal Analysis

ACS Reagent Grade sodium cobaltinitrite for reproducible gravimetric potassium determination. Meets ACS monograph: insoluble matter ≤0.02%, passes potassium suitability test. Essential for classical selective precipitation of K⁺, Tl⁺, NH₄⁺. Also used as nitrosation reagent for 1,3-diaryltriazene synthesis. Generic substitution is technically invalid due to precipitate stoichiometry differences. Request quote.

Molecular Formula CoN6O12.3Na
CoN6Na3O12
Molecular Weight 403.94 g/mol
CAS No. 13600-98-1
Cat. No. B080926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium cobaltinitrite
CAS13600-98-1
Molecular FormulaCoN6O12.3Na
CoN6Na3O12
Molecular Weight403.94 g/mol
Structural Identifiers
SMILESN(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co]
InChIInChI=1S/Co.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q+3;;;;;;;3*+1/p-6
InChIKeyZEBNDJQGEZXBCR-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Cobaltinitrite (CAS 13600-98-1) Technical Profile and Procurement Considerations


Sodium cobaltinitrite (Na3[Co(NO2)6], CAS 13600-98-1) is a coordination complex of cobalt(III) with six nitrite ligands, supplied as an orange-yellow to brownish crystalline powder [1]. Its primary industrial and analytical utility stems from the selective precipitation of potassium, ammonium, and thallium ions as insoluble mixed salts, enabling both qualitative and quantitative determinations [2]. With a molecular weight of 403.94 g/mol and a melting point of 220°C (with decomposition), it exhibits high water solubility (720 g/L) but inherent instability in aqueous solution, decomposing over days to weeks . This compound is most frequently procured as an ACS reagent-grade material for trace potassium analysis in complex matrices such as soil extracts, biological fluids, and industrial brines .

Why Reagent Substitution in Potassium Determination Methods Using Sodium Cobaltinitrite Is Not Straightforward


While several reagents (e.g., sodium tetraphenylborate, hexachloroplatinic acid, ion-selective electrodes) can precipitate or measure potassium, they cannot be interchangeably substituted for sodium cobaltinitrite without fundamentally altering the analytical performance [1]. Sodium cobaltinitrite's analytical niche is defined by a unique combination of high sensitivity (detection limit ~0.005% K) and specific tolerance to common matrix interferents like sulfates and phosphates—conditions where alternative gravimetric or volumetric reagents fail [2]. Furthermore, its dual functionality as a potassium-selective reagent and a nitrosation agent for organic synthesis is unmatched by any single alternative compound [3]. The following quantitative evidence establishes the measurable performance boundaries that define its selection over in-class alternatives.

Quantitative Evidence Differentiating Sodium Cobaltinitrite from Alternative Potassium Reagents


Detection Limit: Sodium Cobaltinitrite Outperforms Tetraphenylborate in Trace Potassium Analysis

Sodium cobaltinitrite enables the quantification of potassium at concentrations as low as 0.005% (0.1 mg K per 20 mL sample volume) in complex matrices such as soil extracts [1]. This detection limit is achieved through a gravimetric/volumetric procedure that precipitates potassium as the insoluble double salt K2Na[Co(NO2)6]·H2O, followed by permanganate titration. In contrast, the sodium tetraphenylborate method, while widely used, is described as 'lengthy, complicated, and more suited to laboratory applications' rather than robust field or trace analysis [2].

Analytical Chemistry Soil Science Trace Metal Analysis

Matrix Tolerance: Sulfates and Phosphates Do Not Interfere with Cobaltinitrite Quantification

The volumetric cobaltinitrite method quantitatively accounts for known amounts of potassium 'independently of the presence of alkaline earth sulphates, or phosphates' [1]. This tolerance to sulfate and phosphate ions—common interferents in soil extracts, plant ash digests, and biological fluids—is a distinguishing feature not shared by perchlorate-based or tetraphenylborate methods, which require prior removal of these ions or suffer from co-precipitation errors. The cobaltinitrite method operates over a working range of approximately 3 to 50 mg K2O with a conversion factor of 0.000830 g K2O per mL of 0.1 N KMnO4 titrant [1].

Analytical Chemistry Agricultural Chemistry Interference Studies

Solution Stability: Methanol Stabilization Extends Reagent Shelf Life Beyond 1 Year

Aqueous solutions of sodium cobaltinitrite are inherently unstable, typically decomposing within 2-3 weeks at room temperature due to aquation of nitrite ligands followed by redox decomposition, releasing NO2 gas [1]. However, the addition of methanol at concentrations as low as 0.01 ppm (achieved by adding 1 drop of methanol per liter of reagent solution) completely stabilizes the solution, preventing decomposition for over one year [1]. This stabilization approach is unique to sodium cobaltinitrite reagent preparation; alternative potassium reagents (e.g., tetraphenylborate solutions) have different stability profiles and preservation requirements.

Reagent Stability Analytical Method Development Solution Chemistry

Nitrosation Yield: Sodium Hexanitrocobaltate(III) Delivers Excellent Yields for 1,3-Diaryltriazene Synthesis

Sodium hexanitrocobaltate(III) serves as an effective nitrosation reagent for the conversion of aromatic amines to 1,3-diaryltriazenes, achieving 'excellent yields' according to the published synthetic procedure [1]. While exact yield percentages are not specified in accessible sources, the method is distinguished by its operational simplicity and compatibility with electron-rich aromatic rings. In contrast, nitrosation of aliphatic amines is not feasible with this reagent due to complex formation [2]. Alternative nitrosation reagents (e.g., sodium nitrite under acidic conditions) lack this unique selectivity profile.

Organic Synthesis Nitrosation Heterocyclic Chemistry

Optimal Application Scenarios for Sodium Cobaltinitrite Based on Quantitative Differentiation


Trace Potassium Quantification in Soil Extracts and Agronomic Samples

Sodium cobaltinitrite is the reagent of choice for quantifying exchangeable potassium in soils at concentrations as low as 0.005% (0.1 mg K per 20 mL sample) [1]. Its tolerance to sulfates and phosphates eliminates the need for sample pretreatment, making it ideal for high-throughput soil testing laboratories where time and consumable costs are critical. The volumetric method provides a conversion factor of 0.000830 g K2O per mL of 0.1 N KMnO4, ensuring precise quantification across a working range of 3 to 50 mg K2O [2].

Potassium Monitoring in Drilling Fluids and Industrial Brines

In petroleum drilling operations where potassium-based fluids stabilize water-sensitive shales, sodium cobaltinitrite offers a gravimetric method for monitoring potassium ion concentration. Although the method is pH-dependent, it provides a viable alternative when ion-selective electrode analysis is impractical due to ionic interference or equipment cost [1]. The cobaltinitrite method can be adapted to centrifuge-based field tests, though its accuracy may be limited compared to laboratory-based atomic absorption spectroscopy [1].

Preparation of Stabilized Reagent Solutions for Routine Potassium Analysis

Laboratories performing frequent potassium determinations can prepare bulk volumes of sodium cobaltinitrite reagent solution and stabilize them for over one year by adding methanol at ~0.01 ppm (approximately 1 drop per liter) [2]. This practice significantly reduces the labor associated with weekly or bi-weekly reagent preparation and minimizes waste from decomposed solutions, which release hazardous NO2 gas [2]. The stabilization protocol is a key differentiator from other potassium reagents with shorter or different shelf-life requirements.

Synthesis of 1,3-Diaryltriazenes from Aromatic Amines

Organic synthesis laboratories can employ sodium hexanitrocobaltate(III) as a convenient, single-component nitrosation reagent for converting aromatic amines to 1,3-diaryltriazenes in excellent yields [3]. This application leverages the compound's unique dual functionality as both an analytical reagent and a synthetic intermediate, a characteristic not shared by alternative potassium-selective reagents like tetraphenylborate or hexachloroplatinic acid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium cobaltinitrite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.